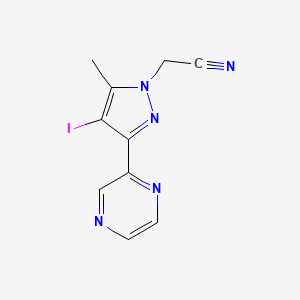![molecular formula C13H17N3O4 B13358875 4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B13358875.png)
4-hydroxy-5-methoxy-N-[2-(2-oxopyrrolidin-1-yl)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidinyl group, and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using reagents such as methyl iodide.
Formation of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the pyridine and pyrrolidinyl groups through an amide bond formation reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
化学反応の分析
Types of Reactions
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can be used to replace functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Alternatively, it may interact with receptors to modulate signaling pathways.
類似化合物との比較
Similar Compounds
4-oxo-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and pyrrolidinyl groups.
5-methoxy-1,4-dihydro-2-pyridinecarboxamide: Lacks the oxo and pyrrolidinyl groups.
N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide: Lacks the methoxy and oxo groups.
Uniqueness
The unique combination of functional groups in 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide gives it distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
This detailed article provides a comprehensive overview of 5-methoxy-4-oxo-N-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1,4-dihydro-2-pyridinecarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C13H17N3O4 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
5-methoxy-4-oxo-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C13H17N3O4/c1-20-11-8-15-9(7-10(11)17)13(19)14-4-6-16-5-2-3-12(16)18/h7-8H,2-6H2,1H3,(H,14,19)(H,15,17) |
InChIキー |
HVBXQWOVPRFSBJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CNC(=CC1=O)C(=O)NCCN2CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
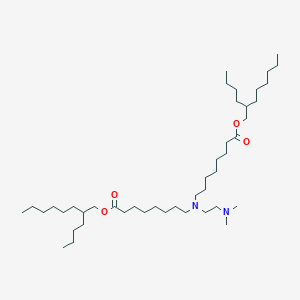
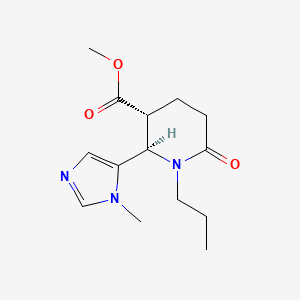
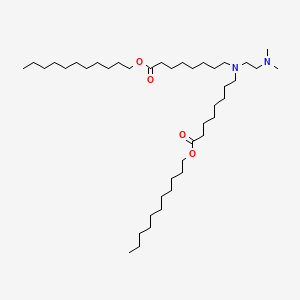
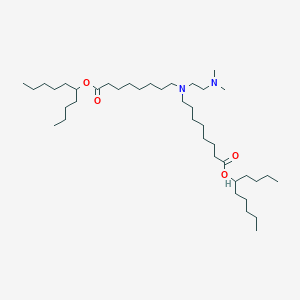
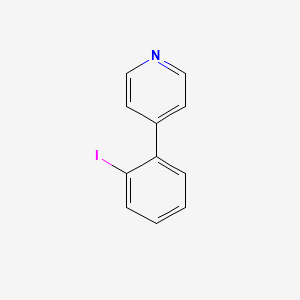
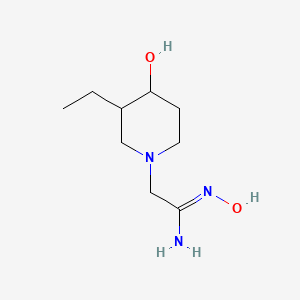
![6-(2,3-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358845.png)
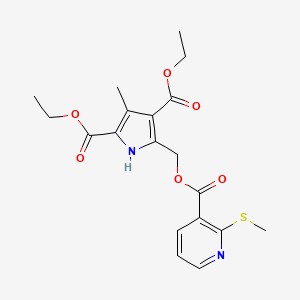

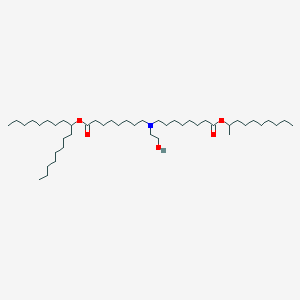
![4-methoxy-3-{[3-(1H-tetraazol-1-yl)propanoyl]amino}benzamide](/img/structure/B13358862.png)
